5-Oxo-heptanoic acid

Description

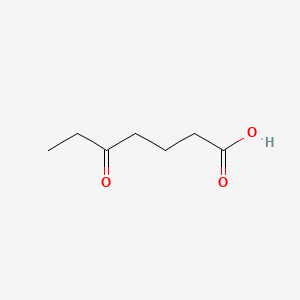

Structure

3D Structure

Properties

IUPAC Name |

5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHADZMIQVBXNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957697 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-13-6 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC nomenclature for 5-Oxo-heptanoic acid

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Oxo-heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound commonly referred to as this compound. It details the systematic approach to naming this bifunctional molecule, adhering to established IUPAC rules, and is intended to serve as a definitive reference for professionals in the fields of chemistry and drug development.

Introduction to IUPAC Nomenclature

The IUPAC nomenclature of organic chemistry is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry. The goal of the system is to give each structure a unique and unambiguous name, and to correlate a name to a unique and unambiguous structure.

Analysis of this compound

The name "this compound" indicates a molecule with two principal functional groups: a carboxylic acid and a ketone. To correctly apply IUPAC nomenclature, the priority of these functional groups must be established.

Functional Group Priority

According to IUPAC rules, carboxylic acids have a higher priority than ketones.[1] Consequently, the carboxylic acid group will determine the suffix of the parent name, while the ketone group will be treated as a substituent and denoted by a prefix.

| Functional Group | Priority | Suffix (if highest priority) | Prefix (if lower priority) |

| Carboxylic Acid | Highest | -oic acid | carboxy- |

| Ketone | Lower | -one | oxo- |

Parent Chain Identification and Numbering

The parent chain is the longest continuous carbon chain that contains the principal functional group (the carboxylic acid). In this case, the parent chain is heptane, consisting of seven carbon atoms. The numbering of the carbon chain begins at the carboxylic acid carbon, which is assigned position 1.[2][3][4]

A logical workflow for determining the IUPAC name is as follows:

Caption: Workflow for IUPAC Nomenclature.

Assembling the IUPAC Name

-

Parent Chain: The seven-carbon chain gives the root name "heptan".

-

Principal Functional Group: The carboxylic acid at position 1 results in the suffix "-oic acid". Thus, the parent name is "heptanoic acid".[2][5]

-

Substituent: The ketone group is located at the fifth carbon atom. As a substituent, it is denoted by the prefix "oxo-".[1][6]

-

Locant: The position of the substituent is indicated by the number 5.

-

Final Name: Combining these elements gives the systematic IUPAC name: 5-Oxoheptanoic acid .

Structural Representation

The chemical structure of 5-Oxoheptanoic acid is as follows:

A signaling pathway-style diagram illustrating the relationship between the functional groups and the parent chain is presented below:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. study.com [study.com]

- 4. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 5. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Ketone - Wikipedia [en.wikipedia.org]

Synthesis of 5-Oxo-heptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Oxo-heptanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes through logical diagrams.

Introduction

This compound is a keto acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide explores two principal methods for its synthesis: a multi-step pathway involving a Grignard-type reaction with an acid chloride and the classical acetoacetic ester synthesis.

Data Presentation

The following tables summarize the key quantitative data for the described synthesis pathways, providing a clear comparison of reagents, conditions, and yields.

Table 1: Synthesis of this compound via Methyl 4-(chloroformyl)butyrate

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Acylation | Methyl 4-(chloroformyl)butyrate, Diethyl ether | Tetrahydrofuran | -78 to 20 | - | 98 |

| 2. Hydrolysis | Intermediate from Step 1 | KOH, H₂O, Methanol | Ambient | 4 | 92 |

Table 2: Acetoacetic Ester Synthesis of this compound (Illustrative)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Alkylation | Ethyl acetoacetate, Ethyl 4-bromobutanoate | Sodium ethoxide, Ethanol | Reflux | - | (Not specified) |

| 2. Hydrolysis & Decarboxylation | Diethyl 2-acetyl-heptanedioate | Aqueous HCl | Reflux | - | (Not specified) |

Synthesis Pathways and Experimental Protocols

Pathway 1: From Methyl 4-(chloroformyl)butyrate

This two-step synthesis provides a high-yield route to this compound. The first step involves the acylation of a suitable nucleophile with methyl 4-(chloroformyl)butyrate, followed by hydrolysis of the resulting ester.

Step 1: Acylation

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-(chloroformyl)butyrate in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a suitable organometallic reagent (e.g., an ethyl Grignard reagent or ethyl cuprate) in diethyl ether to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature (20 °C) and stir until the reaction is complete (monitored by TLC).

-

The reaction is reported to yield the intermediate product at 98%.[1]

Step 2: Hydrolysis

-

To the reaction mixture from Step 1, add a solution of potassium hydroxide in a mixture of water and methanol.

-

Stir the mixture at ambient temperature for 4 hours.

-

After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

This hydrolysis step is reported to have a yield of 92%.[1]

Pathway 2: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method for the preparation of ketones.[1][2][3][4] This pathway involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Ethyl Acetoacetate

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add ethyl acetoacetate dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add ethyl 4-bromobutanoate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for a sufficient time to complete the alkylation (monitored by TLC). This step yields diethyl 2-acetyl-heptanedioate.

Step 2: Hydrolysis and Decarboxylation

-

To the reaction mixture containing diethyl 2-acetyl-heptanedioate, add an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux. The hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid will occur.[5][6][7]

-

After the reaction is complete (indicated by the cessation of CO₂ evolution), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by distillation or recrystallization.

Potential Signaling Pathways and Biological Relevance

While the direct involvement of this compound in specific signaling pathways is not yet extensively documented, its structural analogues and derivatives offer insights into its potential biological activities. For instance, 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a structurally related molecule, is hypothesized to interact with key inflammatory signaling pathways.[8]

One such pathway is the secretory phospholipase A2 (sPLA2) pathway. sPLA2 enzymes are crucial in the inflammatory response through the release of arachidonic acid from cell membranes.[8] Inhibition of sPLA2 is a target for anti-inflammatory drug development.

Another potential target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to various inflammatory diseases and cancers. The interaction of this compound derivatives with these pathways could be a promising area for future research in drug discovery.

Conclusion

This technical guide has outlined two primary synthetic pathways for this compound, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. While the direct biological role of this compound is still under investigation, the potential for its derivatives to interact with key signaling pathways, such as those involving sPLA2 and NF-κB, highlights its importance as a scaffold for the development of novel therapeutic agents. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 3. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Decarboxylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

The Elusive 5-Oxo-heptanoic Acid: A Technical Guide to its Potential Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-heptanoic acid is a medium-chain keto acid that has not been extensively documented as a naturally occurring compound in plants, animals, or microorganisms. Its limited presence in scientific literature suggests it is either a rare metabolite or has yet to be the focus of targeted research. This technical guide provides a comprehensive overview of the hypothetical biosynthetic and metabolic pathways of this compound, detailed experimental protocols for its potential detection and quantification, and a discussion of its possible biological activities based on related oxo-fatty acids. This document serves as a foundational resource for researchers aiming to investigate the natural occurrence and biological significance of this intriguing molecule.

Hypothetical Biosynthetic and Metabolic Pathways

The biosynthesis of this compound is likely to originate from common fatty acid metabolic pathways. Two plausible hypothetical pathways are proposed:

1. Modified Beta-Oxidation of an Eight-Carbon Fatty Acid:

This pathway involves the incomplete beta-oxidation of an eight-carbon fatty acid, such as octanoic acid. Instead of the final thiolytic cleavage that would yield two acetyl-CoA molecules, the pathway could terminate after the oxidation of the beta-carbon, leading to the formation of a keto group at the C5 position.

2. Omega-Oxidation of Heptanoic Acid:

Alternatively, this compound could be formed through the ω-oxidation of heptanoic acid. This pathway typically involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. However, a partial or alternative oxidation process could potentially introduce a ketone group at the C5 position.

Experimental Protocols for Detection and Quantification

The analysis of this compound in biological matrices requires sensitive and specific analytical techniques. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are well-suited for the analysis of medium-chain fatty acids and keto acids.

Table 1: Quantitative Data for Analysis of Related Organic Acids

| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| Pyruvic acid | Urine | GC-MS | 1-10 ng | [1] |

| 2-Ketoglutaric acid | Urine | GC-MS | 1-10 ng | [1] |

| Hexanoic acid | Serum | LC-MS/MS | - | [2] |

| Butyric acid | Serum | LC-MS/MS | - | [2] |

Sample Preparation: Extraction of Organic Acids from Plant Material

This protocol is a general procedure that can be adapted for various biological samples.

-

Homogenization: Homogenize 1-2 grams of fresh or frozen tissue in 10 mL of 80% ethanol.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Re-extraction: Re-extract the pellet with 5 mL of 80% ethanol and centrifuge again.

-

Pooling: Combine the supernatants.

-

Evaporation: Evaporate the ethanol under a stream of nitrogen gas or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis (e.g., 1 mL of methanol/water 50:50 v/v).

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is typically required to increase the volatility of carboxylic acids.

-

Derivatization Reagent: Use a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: To the dried extract, add 100 µL of the derivatization reagent and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Incubation: Heat the mixture at 60-70°C for 30-60 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

LC-MS/MS Analysis

LC-MS/MS can often analyze carboxylic acids directly without derivatization, offering a simpler workflow.

LC Parameters (Example):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

MS/MS Parameters (Example):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific MRM transitions for this compound would need to be determined using a standard.

Potential Biological Activities

While the specific biological roles of this compound are unknown, the activities of other oxo-fatty acids provide a basis for hypothesis. Oxo-fatty acids are a class of lipid mediators that can act as signaling molecules in various physiological and pathological processes.[3][4]

-

Cell Signaling: Oxo-fatty acids can modulate cellular signaling pathways, including those involved in inflammation and immune responses.[3][4]

-

Metabolic Regulation: Medium-chain fatty acids and their derivatives can influence energy metabolism. For instance, they can serve as substrates for ketogenesis.

-

Antimicrobial Activity: Some fatty acids and their derivatives exhibit antimicrobial properties.

Further research is needed to determine if this compound possesses any of these activities.

Conclusion

The natural occurrence of this compound remains an open question. This technical guide provides a starting point for researchers interested in exploring this molecule. The proposed hypothetical biosynthetic pathways offer a framework for investigating its origins, while the detailed analytical protocols provide the necessary tools for its detection and quantification in biological samples. Elucidating the presence and biological role of this compound could open new avenues in the study of fatty acid metabolism and its implications for health and disease.

References

5-Oxo-heptanoic Acid: A Technical Guide on its Potential Biological Role and Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly detailing the biological role and significance of 5-Oxo-heptanoic acid is sparse. This guide synthesizes information on related keto acids and medium-chain fatty acids to propose potential metabolic pathways, biological functions, and experimental approaches for its investigation. The pathways and specific quantitative data presented are largely inferred and should be considered hypothetical until validated by direct experimental evidence.

Introduction to this compound

This compound, a delta-keto acid, is an organic compound featuring a seven-carbon chain with a carboxylic acid group at one end and a ketone group at the fifth carbon position. Keto acids are critical intermediates in numerous metabolic processes, including the citric acid cycle and amino acid metabolism.[1] While the biological roles of alpha- and beta-keto acids are well-documented, the specific functions of delta-keto acids like this compound remain largely unexplored. Its structure suggests potential involvement in fatty acid metabolism and as a signaling molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 3637-13-6 | [2] |

| Appearance | White solid (estimated) | [3] |

| Melting Point | 30.00 to 34.00 °C | [3] |

| Boiling Point | 296.00 to 298.00 °C | [3] |

| Solubility | Soluble in water and alcohol | [3] |

Potential Biological Roles and Significance

Given the limited direct evidence, the biological roles of this compound are inferred from the known functions of similar molecules, such as other keto acids and medium-chain fatty acids.

Hypothetical Metabolic Pathways

This compound could potentially be a substrate or product in several metabolic pathways, primarily related to fatty acid metabolism. As a medium-chain keto acid, it may undergo β-oxidation. The ketone group's position would influence the specific enzymatic steps.

Below is a diagram illustrating a hypothetical metabolic entry point for this compound.

Caption: A potential metabolic fate of this compound.

Potential as a Signaling Molecule

Ketone bodies and other fatty acid derivatives are known to act as signaling molecules, influencing cellular processes like inflammation and gene expression.[4][5] For instance, they can modulate the activity of histone deacetylases (HDACs) and G-protein coupled receptors. It is plausible that this compound could exert similar effects, although this requires experimental verification.

The diagram below illustrates a potential signaling role for this compound based on the known actions of other ketone bodies.

Caption: Hypothetical signaling actions of this compound.

Quantitative Data

Table 1: Quantitative Analysis of Keto Acids in Human Urine by GC-MS [1]

| Compound | Monitored Ion (m/z) | Mean Concentration (mmol/mol creatinine) | Within-Day Imprecision (CV%) | Total Imprecision (CV%) |

| Pyruvic acid | 175 | 2.5 | 5.2 | 8.7 |

| 2-Ketoglutaric acid | 189 | 1.8 | 6.1 | 9.5 |

| 2-Ketoisocaproic acid | 217 | 0.5 | 7.8 | 11.2 |

| 2-Keto-3-methylvaleric acid | 231 | 0.3 | 8.1 | 12.4 |

| 2-Ketoisovaleric acid | 203 | 0.4 | 7.5 | 10.8 |

Experimental Protocols

The following are generalized protocols for the detection and quantification of keto acids in biological samples, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for analyzing keto acids, often requiring derivatization to increase volatility.[1]

Protocol:

-

Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Deproteinize the sample by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract to protect the keto group. Incubate at 60°C for 30 minutes.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to derivatize the carboxylic acid group. Incubate at 60°C for 45 minutes.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Use Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions.

-

The workflow for this protocol is illustrated below.

Caption: A typical workflow for the GC-MS analysis of keto acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and may not require derivatization for all keto acids, simplifying sample preparation.[6][7][8][9][10]

Protocol:

-

Sample Preparation (e.g., Plasma):

-

To 50 µL of plasma, add an internal standard.

-

Precipitate proteins with 150 µL of ice-cold methanol containing 0.1% formic acid.

-

Vortex and centrifuge.

-

The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

-

The workflow for this protocol is depicted below.

Caption: A streamlined workflow for LC-MS/MS analysis of keto acids.

Conclusion and Future Directions

This compound represents an understudied molecule with the potential for interesting biological activities. Its structural similarity to other biologically active keto acids and medium-chain fatty acids suggests possible roles in cellular metabolism and signaling. Future research should focus on:

-

Metabolomic studies to identify and quantify this compound in various biological tissues and fluids under different physiological and pathological conditions.

-

Enzymatic assays to identify the enzymes that synthesize and degrade this compound.

-

In vitro and in vivo studies to elucidate its effects on cellular signaling pathways, gene expression, and overall physiology.

-

Development of specific analytical standards and methods to facilitate its accurate measurement.

Elucidating the biological role of this compound could provide new insights into metabolic regulation and potentially identify new therapeutic targets for metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. research.regionh.dk [research.regionh.dk]

- 9. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Unraveling the Metabolic Fate of 5-Oxo-heptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a medium-chain keto acid, is a molecule of interest due to its structural similarity to endogenous fatty acids and its potential role as a xenobiotic. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential therapeutic applications. This technical guide synthesizes the current understanding of metabolic pathways involving this compound, drawing parallels from the metabolism of structurally related xenobiotic carboxylic acids. While direct experimental data on the specific metabolic pathways of this compound is limited, plausible routes of biotransformation, including beta-oxidation and conjugation reactions, are proposed based on established metabolic principles. This document provides a framework for future research, including detailed experimental protocols and visual representations of the hypothesized metabolic pathways to guide further investigation.

Introduction

This compound (also known as 4-propionyl butyric acid) is a seven-carbon medium-chain fatty acid characterized by a ketone group at the fifth carbon position.[1] Its chemical structure suggests that it may undergo metabolic processing through pathways typically associated with both fatty acids and xenobiotics. The presence of the ketone functional group and the carboxylic acid moiety makes it a substrate for a variety of enzymatic transformations within the body. This guide explores the probable metabolic pathways of this compound, providing a theoretical foundation for researchers in toxicology, pharmacology, and drug development.

Proposed Metabolic Pathways

In the absence of direct experimental evidence for this compound, its metabolic pathways are inferred from the well-established principles of xenobiotic carboxylic acid metabolism.[2][3] The primary routes of metabolism for such compounds typically involve activation to a coenzyme A (CoA) thioester, followed by catabolism via beta-oxidation or conjugation with endogenous molecules to facilitate excretion.[2][4]

Activation to 5-Oxo-heptanoyl-CoA

A critical initial step in the metabolism of many carboxylic acids is their activation to a high-energy thioester with coenzyme A.[2] This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (or acid:CoA ligases).

Proposed Activation of this compound

Caption: Activation of this compound to its CoA ester.

Beta-Oxidation Pathway

Once activated to its CoA derivative, 5-Oxo-heptanoyl-CoA can likely enter the mitochondrial or peroxisomal beta-oxidation pathway.[4][5] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each round. For 5-Oxo-heptanoyl-CoA, the presence of the ketone group at an odd-numbered carbon (from the carboxyl end) would lead to the formation of propionyl-CoA in the final round.

Proposed Beta-Oxidation of 5-Oxo-heptanoyl-CoA

Caption: Proposed beta-oxidation pathway of 5-Oxo-heptanoyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle for energy production.[6]

Phase II Conjugation Pathways

In addition to catabolism, xenobiotic carboxylic acids are often detoxified and eliminated through Phase II conjugation reactions.[4] These pathways involve the covalent attachment of endogenous molecules, such as glucuronic acid or amino acids, to the carboxylic acid moiety, increasing their water solubility and facilitating their excretion in urine or bile.

Proposed Phase II Conjugation of this compound

Caption: Proposed Phase II conjugation pathways for this compound.

Experimental Protocols

To validate the proposed metabolic pathways of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from methodologies used for studying the metabolism of similar xenobiotic carboxylic acids.[4][7]

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the potential for Phase I (e.g., ketone reduction) and Phase II (glucuronidation) metabolism.

Table 1: Protocol for In Vitro Metabolism with Liver Microsomes

| Step | Procedure |

| 1. Preparation | - Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).- Thaw pooled human liver microsomes (or from other species of interest) on ice. |

| 2. Incubation Mixture | - Prepare an incubation mixture containing phosphate buffer (pH 7.4) and an NADPH regenerating system (e.g., G6P, G6PDH, and NADP+). For glucuronidation, include UDP-glucuronic acid and alamethicin. |

| 3. Incubation | - Pre-warm the incubation mixture to 37°C.- Initiate the reaction by adding the liver microsomes and this compound. The final concentration of the organic solvent should be low (<1%) to avoid inhibiting enzyme activity.- Incubate at 37°C with gentle shaking. |

| 4. Sampling & Quenching | - At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.- Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop enzymatic activity. |

| 5. Analysis | - Centrifuge the quenched samples to pellet the precipitated protein.- Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS. |

In Vitro Metabolism using Hepatocytes

Suspensions of primary hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as active transporters.

Table 2: Protocol for In Vitro Metabolism with Hepatocytes

| Step | Procedure |

| 1. Cell Preparation | - Isolate primary hepatocytes from the species of interest or use cryopreserved hepatocytes.- Determine cell viability and density. |

| 2. Incubation | - Pre-warm a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) to 37°C in a shaking water bath or incubator with CO2.- Add this compound to initiate the experiment. |

| 3. Sampling | - At various time points, collect aliquots of the cell suspension. |

| 4. Quenching & Extraction | - Quench the reaction by adding cold acetonitrile.- Homogenize or sonicate the samples to lyse the cells.- Centrifuge to pellet cell debris. |

| 5. Analysis | - Analyze the supernatant for the parent compound and metabolites by LC-MS/MS. |

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data specifically detailing the metabolic fate of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 3: Template for In Vitro Metabolic Stability Data

| Parameter | Value |

| Test System | (e.g., Human Liver Microsomes, Rat Hepatocytes) |

| Substrate Concentration (µM) | |

| Incubation Time (min) | |

| Half-life (t½, min) | |

| Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells) |

Table 4: Template for Metabolite Identification and Quantification

| Metabolite | Proposed Structure | Retention Time (min) | MS/MS Transition (m/z) | Relative Abundance (%) |

| Parent (this compound) | ||||

| Metabolite 1 | ||||

| Metabolite 2 |

Conclusion and Future Directions

The metabolic pathways of this compound are likely to involve activation to its CoA ester, followed by catabolism via beta-oxidation and/or detoxification through Phase II conjugation. The provided experimental protocols offer a starting point for elucidating the precise mechanisms and kinetics of its biotransformation. Future research should focus on conducting these in vitro studies, followed by in vivo animal studies to confirm the metabolic pathways and identify the major circulating and excreted metabolites. This knowledge will be invaluable for assessing the safety and potential pharmacological activity of this compound and related compounds.

Disclaimer: The metabolic pathways described in this document are proposed based on established biochemical principles and data from structurally similar compounds. They have not been experimentally verified for this compound itself. This guide is intended for research and informational purposes only.

References

- 1. 5-Oxoheptanoic acid | C7H12O3 | CID 5282979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of hepatic fatty acid:coenzyme A ligases in the metabolism of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

discovery and history of 5-Oxo-heptanoic acid research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a delta-keto acid, is a versatile intermediate in organic synthesis with potential applications in various fields, including pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It details its physicochemical properties, outlines established and potential synthetic methodologies with experimental protocols, and explores its known and putative biological roles. While direct research on this compound is somewhat limited, this guide draws parallels with closely related keto acids to infer potential metabolic pathways and therapeutic applications. This document aims to be a foundational resource for researchers interested in the further study and application of this intriguing molecule.

Introduction

This compound, also known as 5-keto-heptanoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group.[1] Its structure as a delta-keto acid imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly cyclic compounds.[1] While not as extensively studied as other keto acids, understanding its synthesis and potential biological significance is crucial for unlocking its full potential in research and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 3637-13-6 | [2] |

| Appearance | Not widely reported, likely a solid or oil | |

| Solubility | Expected to be soluble in polar organic solvents | |

| IUPAC Name | 5-Oxoheptanoic acid |

Discovery and History of Research

The precise historical details of the discovery and first synthesis of this compound are not well-documented in readily available scientific literature. Research on keto acids, in general, dates back to the 19th century, with early studies focusing on their roles in metabolism.[3] The synthesis of various keto acids has been achieved through numerous methods over the past century, with significant advancements in recent decades providing more efficient and greener alternatives.[3] While a seminal "discovery paper" for this compound is not apparent, its existence and basic properties are cataloged in chemical databases, suggesting its synthesis and characterization have been performed, likely as part of broader synthetic chemistry efforts.

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound, drawing from established methods for the synthesis of keto acids.

Oxidation of 5-Hydroxy-heptanoic Acid

A common and direct method for the synthesis of keto acids is the oxidation of the corresponding secondary alcohol.

Experimental Protocol:

-

Materials: 5-Hydroxy-heptanoic acid, Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

-

Procedure:

-

Dissolve 5-Hydroxy-heptanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 equivalents) to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Ozonolysis of a Cycloalkene Precursor

Ozonolysis of a suitable cyclic alkene, followed by an oxidative workup, can yield dicarboxylic acids or, with appropriate starting materials, a keto acid.

Grignard Reaction with a Lactone

The reaction of an organometallic reagent, such as a Grignard reagent, with a lactone can be a viable route to keto acids.

Experimental Workflow:

Caption: Grignard reaction approach to this compound.

Other Potential Synthetic Routes

Several other modern synthetic methodologies could be adapted for the synthesis of this compound, including various carbon-carbon bond-forming reactions and functional group transformations.[3]

Biological Role and Metabolism

The specific biological functions and metabolic pathways of this compound are not extensively characterized. However, based on the known roles of other keto acids, several putative functions can be inferred.

Potential Involvement in Fatty Acid and Amino Acid Metabolism

Keto acids are key intermediates in the catabolism and biosynthesis of amino acids and fatty acids.[1] It is plausible that this compound could be a metabolite in certain biological systems, potentially arising from the breakdown of odd-chain fatty acids or specific amino acids. The citric acid cycle is a central metabolic hub where intermediates can be converted into amino acids via transamination reactions involving keto acids.[4]

Putative Metabolic Relationship:

Caption: Hypothetical transamination of 5-amino-heptanoic acid.

Potential as a Precursor for Bioactive Molecules

The dual functionality of this compound makes it a potential precursor for the biosynthesis of various natural products, although specific examples are yet to be identified.

Potential Therapeutic Applications and Drug Development

While there are no approved drugs based on this compound, its structural motifs are present in various biologically active compounds. Its derivatives could be explored for a range of therapeutic applications. The study of keto acid metabolism has been important in the context of certain diseases, such as chronic renal failure, where keto acid supplementation has been investigated.[5]

Analytical Methods

The accurate quantification of this compound in various matrices is essential for its study.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. Derivatization of the carboxylic acid group (e.g., to a methyl or trimethylsilyl ester) is typically required to improve volatility and chromatographic performance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method that can often analyze carboxylic acids directly without derivatization. Reversed-phase chromatography is a common approach.

Experimental Protocol: Quantification by LC-MS/MS (Illustrative)

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound).

-

Precipitate proteins with 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

-

Conclusion and Future Directions

This compound is a molecule with untapped potential. While its history is not as well-defined as that of other key metabolites, its chemical versatility makes it a compound of interest for synthetic chemists. Future research should focus on elucidating its potential biological roles, including its involvement in metabolic pathways and its potential as a precursor for novel therapeutic agents. The development and validation of robust analytical methods will be crucial for advancing our understanding of this intriguing delta-keto acid. The exploration of its derivatives could open new avenues in drug discovery and materials science.

References

Delta-Keto Acids: A Technical Overview of a Lesser-Explored Class of Oxoacids

For Researchers, Scientists, and Drug Development Professionals

Delta-keto acids, also known as 5-oxoacids, represent a class of organic compounds containing a ketone functional group at the fifth carbon position relative to a carboxylic acid. While their alpha-, beta-, and gamma- counterparts have been extensively studied and are well-established as key intermediates in various metabolic and synthetic pathways, delta-keto acids remain a comparatively underexplored area of research. This technical guide synthesizes the currently available information on the synthesis, biological roles, and analytical methods pertaining to delta-keto acids, highlighting areas where further investigation is warranted.

Synthesis of Delta-Keto Acids

The synthesis of delta-keto acids can be achieved through various organic chemistry methodologies. While specific high-yield, generalizable protocols for a wide range of delta-keto acids are not abundantly documented, existing methods for the formation of oxo-acids can be adapted.

A notable example is the one-pot synthesis of γ-oxo acid derivatives through a Rh(I)-catalyzed chelation-assisted hydroacylation, which could potentially be extended to synthesize delta-oxo esters by using appropriate starting materials.[1] Furthermore, a regioselective method for the synthesis of neo oxo carboxylic acids from linear acid chlorides offers another potential route.[2]

Table 1: Selected Synthetic Approaches Potentially Applicable to Delta-Keto Acids

| Method | Description | Potential Starting Materials | Key Reagents/Catalysts | Ref. |

| Rh(I)-Catalyzed Hydroacylation | A one-pot reaction involving the coupling of an aldehyde with an unsaturated ester. | Alkenoic esters with appropriate chain length, Aldehydes | Rh(I) complexes, 2-amino-3-picoline | [1] |

| Superelectrophilic Acylation | A 'one-pot' method for the synthesis of derivatives of neo oxo carboxylic acids from linear acid chlorides. | Linear acid chlorides, Carbon monoxide, Nucleophiles | CBr₄·2AlBr₃ | [2] |

Biological Significance and Medicinal Chemistry Applications

The biological roles of delta-keto acids are not as well-defined as those of other keto acids. However, some examples from the literature indicate their involvement in natural product biosynthesis and potential as bioactive molecules.

One significant example is 5-oxo-octanoic acid , which has been identified as a precursor in the enzymatic and non-enzymatic synthesis of the cyclic coniine alkaloids in plants like hemlock.[3] In the realm of medicinal chemistry, derivatives of oleanolic acid, such as 11-oxo-oleanolic acid derivatives , have been synthesized and shown to possess anti-inflammatory activity.[4]

The structural motif of a delta-keto acid is also present in some known biologically active compounds and impurities, such as alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid , which is an impurity related to Arginine.[]

Table 2: Examples of Biologically Relevant Delta-Keto Acids and Their Derivatives

| Compound | Source/Context | Biological Role/Activity | Ref. |

| 5-Oxo-octanoic acid | Plants (e.g., hemlock) | Precursor to coniine alkaloids | [3] |

| 11-Oxo-oleanolic acid derivatives | Semi-synthesis | Anti-inflammatory activity | [4] |

| alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid | Impurity | Related to Arginine metabolism | [] |

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of a wide range of delta-keto acids are scarce in the published literature. The following provides a generalized workflow based on common organic synthesis and analytical techniques.

General Synthetic Workflow

Caption: A generalized experimental workflow for the synthesis of delta-keto esters.

Analytical Characterization

The analytical characterization of delta-keto acids and their esters would likely employ standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the ketone and carboxylic acid functionalities and determining the carbon skeleton.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretches of the ketone and carboxylic acid groups.

-

High-Performance Liquid Chromatography (HPLC): Can be used for purification and purity assessment. Due to the potential for keto-enol tautomerism, method development may be required to achieve good peak shape, potentially using mixed-mode columns or adjusting temperature and mobile phase pH.

Signaling Pathways and Logical Relationships

Given the limited research on the specific biological roles of delta-keto acids, their involvement in signaling pathways is largely speculative. However, we can visualize their position as intermediates in biosynthetic pathways.

Caption: Biosynthetic pathway of coniine alkaloids involving a delta-keto acid intermediate.[3]

Future Perspectives and Knowledge Gaps

The field of delta-keto acids presents a significant opportunity for further research. Key areas that require more in-depth investigation include:

-

Development of robust and versatile synthetic methodologies: The discovery of new, high-yielding synthetic routes would enable the creation of a diverse library of delta-keto acids for further study.

-

Exploration of biological roles: Systematic screening of various delta-keto acids for biological activity could uncover novel therapeutic agents or reveal their involvement in unknown metabolic pathways.

-

Elucidation of enzymatic pathways: Identifying and characterizing the enzymes responsible for the synthesis and metabolism of endogenous delta-keto acids would provide crucial insights into their physiological functions.

-

Development of dedicated analytical methods: Establishing optimized and validated analytical protocols will be essential for the accurate detection and quantification of delta-keto acids in biological matrices.

References

5-Oxo-heptanoic Acid: A Comprehensive Technical Guide to its Role as a Chiral Synthon

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-heptanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, serves as a versatile and valuable building block in modern organic synthesis. Its true potential is unlocked when it is employed as a prochiral synthon, where the stereoselective reduction of its ketone moiety provides access to optically active 5-hydroxy-heptanoic acid derivatives. These chiral intermediates, particularly the resulting δ-lactone, are crucial precursors for the synthesis of a wide array of complex and biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis of this compound, its transformation into a chiral synthon through asymmetric reduction, and its application in stereoselective synthesis, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction: The Strategic Value of this compound

This compound is a δ-keto acid whose linear carbon backbone and dual reactive centers—a ketone at the 5-position and a carboxylic acid at the 1-position—make it an ideal starting material for a variety of chemical transformations.[1] The ketone can be subjected to reductions, oxidations, and carbon-carbon bond-forming reactions, while the carboxylic acid can undergo esterification or amidation.[1] This dual reactivity is pivotal for its use in constructing complex molecular architectures.[1]

The most significant application of this compound in advanced synthesis is its role as a prochiral precursor. The reduction of the C5 ketone can generate a new stereocenter, leading to either the (R)- or (S)-5-hydroxy-heptanoic acid. This chiral hydroxy acid readily undergoes intramolecular cyclization to form the corresponding chiral δ-valerolactone, a privileged scaffold found in numerous natural products. The ability to control the stereochemistry of this reduction is therefore of paramount importance.

// Node Definitions A [label="this compound\n(Prochiral)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Asymmetric\nReduction", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="(R)-5-Hydroxy-heptanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="(S)-5-Hydroxy-heptanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intramolecular\nCyclization", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Chiral δ-Lactones", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Natural Products &\nPharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Key Transformation"]; B -> C [label="e.g., (R)-selective catalyst"]; B -> D [label="e.g., (S)-selective catalyst"]; C -> E; D -> E; E -> F; F -> G [label="Building Block"]; } dot Figure 1: Logical workflow for utilizing this compound as a chiral synthon.

Synthesis of this compound

Several synthetic routes to this compound have been developed, reflecting its utility in organic synthesis. Direct methods often involve the formation of the ketone and carboxylic acid functionalities through oxidation and carbon-chain forming reactions.[1]

One common approach is the Michael addition of an ethyl acetoacetate equivalent to an acrylic acid derivative, followed by hydrolysis and decarboxylation. Another strategy involves the controlled oxidation of a suitable precursor, such as 7-hydroxyheptanoic acid, using reagents like pyridinium chlorochromate (PCC).[1] For larger scale preparations, methods starting from more readily available materials are often employed.

Asymmetric Reduction: The Gateway to Chirality

The conversion of the prochiral this compound into a valuable chiral synthon hinges on the stereoselective reduction of its ketone group. This can be achieved through both biocatalytic and chemocatalytic methods, often with high enantioselectivity.

Biocatalytic Reduction

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes offers a green and highly selective method for ketone reduction.[2][3] These enzymatic systems can deliver chiral alcohols with high enantiomeric purity, often operating under mild reaction conditions (e.g., neutral pH, room temperature).[2]

Whole-cell biocatalysts are particularly advantageous as they contain internal systems for cofactor regeneration (e.g., NAD(P)H), which is essential for the reductase enzymes to function.[2] The stereochemical outcome of the reduction is dictated by the specific enzymes present in the chosen microorganism.

// Nodes Substrate [label="Ethyl 5-Oxoheptanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Yeast [label="Whole-Cell Biocatalyst\n(e.g., Baker's Yeast)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Ethyl\n5-Hydroxyheptanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cofactor_ox [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cofactor_red [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Keto-\nreductase\n(in cell)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Regen [label="Cofactor\nRegeneration\n(e.g., Glucose)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> Enzyme [label="Substrate Binding"]; Cofactor_red -> Enzyme [label="Hydride Donor"]; Enzyme -> Product [label="Product Release"]; Enzyme -> Cofactor_ox; Cofactor_ox -> Regen [style=dashed, color="#5F6368"]; Regen -> Cofactor_red [style=dashed, color="#5F6368"]; Yeast -> Enzyme [style=invis]; } dot Figure 3: Workflow of a whole-cell biocatalytic reduction of a 5-oxo-heptanoate ester.

Chemocatalytic Reduction

Asymmetric transfer hydrogenation using chiral transition metal catalysts, particularly those based on ruthenium (Ru), provides a powerful chemical alternative for the enantioselective reduction of keto acids.[4][5][6] These reactions typically use a hydrogen source like a formic acid/triethylamine azeotrope and a chiral ligand to direct the stereochemical outcome. This methodology has been successfully applied to a range of γ-keto acids, leading to chiral γ-lactones in high yields and excellent enantioselectivities.

Quantitative Data on Asymmetric Reduction

The efficiency and selectivity of the asymmetric reduction of this compound and its analogs are critical for its practical application. The following tables summarize key performance data from various studies.

Table 1: Biocatalytic Reduction of Keto Esters

| Substrate | Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Ethyl 2-oxo-4-phenylbutanoate | Candida krusei SW2026 | Glucose | 95.1 | >99 | R |

| Ethyl 2-oxo-4-phenylbutanoate | Saccharomyces cerevisiae | - | >90 | >92 | S |

| Various Aromatic Ketones | Baker's Yeast / PMHS / TBAF | PMHS | >80 | up to 70 | R |

Data compiled from references[1][7]. PMHS: Polymethylhydrosiloxane, TBAF: Tetrabutylammonium fluoride.

Table 2: Chemocatalytic Asymmetric Hydrogenation of γ-Keto Acids

| Substrate | Catalyst System | H₂ Source | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Various γ-Keto Carboxylic Acids | Ru-complex | HCOOH/NEt₃ | up to 92 | >20:1 | up to 99 |

| Various γ-Ketoesters | Ir-complex | H₂ | up to 99 | - | up to 99 |

Data compiled from references[1][8].

Experimental Protocols

Providing reproducible and detailed experimental methodologies is crucial for the successful application of these synthetic transformations.

Protocol 5.1: General Procedure for Bioreduction using Baker's Yeast

This protocol is a representative example for the asymmetric reduction of a prochiral ketone.

-

Preparation: In a flask, suspend commercial baker's yeast (e.g., 2.8 g) in distilled water (50 mL).

-

Substrate Addition: Add a solution of the this compound ester (e.g., ethyl 5-oxoheptanoate, 0.375 g) and an energy source/co-substrate (e.g., ethanol, 0.43 mL, or glucose) to the yeast suspension.[9]

-

Reaction: Shake the mixture vigorously at a controlled temperature (e.g., 30°C) for a specified time (e.g., 8-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

-

Work-up: After the reaction is complete, add a filter aid (e.g., Celite, 120 g) and stir for one hour.[9] Filter the mixture under suction.

-

Extraction: Saturate the aqueous filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral hydroxy ester can be purified by silica gel column chromatography.

Protocol 5.2: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from methodologies for the reduction of analogous γ-keto acids.

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the ruthenium catalyst and the chiral ligand.

-

Reaction Setup: Outside the glovebox, add the γ-keto acid (1.0 equiv) to the vessel.

-

Solvent and Hydrogen Source: Add the azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as both the solvent and the hydrogen source.

-

Reaction: Stir the mixture at a specified temperature (e.g., 28°C) for the required time (e.g., 24 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The residue, containing the chiral lactone, can be purified by flash column chromatography on silica gel.

Application in Natural Product Synthesis

The chiral δ-lactones derived from this compound are valuable intermediates in the total synthesis of natural products. While a direct synthesis of a named natural product starting from this compound is not prominently featured in readily available literature, the strategic importance of the resulting chiral δ-ethyl-δ-valerolactone is well-established. This synthon is a key building block for molecules containing a substituted tetrahydropyran ring, a common motif in polyketide natural products. For instance, the synthesis of (+)-Cassiol, an antiulcerogenic sesquiterpenoid, involves the creation of a complex bicyclic core where a chiral lactone-derived intermediate could be strategically employed.[2]

Conclusion

This compound is more than a simple linear keto acid; it is a powerful prochiral synthon that provides an efficient entry point to valuable chiral building blocks. The stereoselective reduction of its ketone functionality, achievable through both robust biocatalytic and chemocatalytic methods, delivers chiral 5-hydroxy-heptanoic acid derivatives and their corresponding δ-lactones with high enantiopurity. The data and protocols presented in this guide underscore the reliability and versatility of this strategy. For researchers in drug discovery and natural product synthesis, mastering the use of this compound as a chiral synthon opens up streamlined and stereocontrolled routes to complex and biologically significant molecules.

References

- 1. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iqcc.udg.edu [iqcc.udg.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. From esters to alcohols and back with ruthenium and osmium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Oxo-heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Oxo-heptanoic acid in biological samples. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely employed techniques for the analysis of small organic acids.

Introduction

This compound is a keto-fatty acid of interest in metabolic research and drug development. Its role as an intermediate in fatty acid and amino acid metabolism makes its accurate quantification crucial for understanding various physiological and pathological processes. These protocols are designed to provide robust and reproducible methods for the determination of this compound in complex biological matrices.

Data Presentation: Comparison of Analytical Methods

The selection between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key performance characteristics of typical GC-MS and LC-MS/MS methods for the analysis of this compound and similar keto acids.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis. | Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity. |

| Sample Preparation | Requires extraction and chemical derivatization (e.g., oximation followed by silylation) to increase volatility and thermal stability.[1] | Requires extraction (e.g., protein precipitation), with derivatization being optional to enhance ionization efficiency.[2] |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap). | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole). |

| Derivatization | Mandatory for polar analytes like keto acids.[3] | Generally not required, which simplifies sample preparation.[4] |

| Sensitivity (Typical) | Good, with Limits of Detection (LOD) in the low µg/mL to ng/mL range.[1] | Excellent, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range. |

| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM). |

| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster run times and simpler sample preparation. |

| Matrix Effects | Generally less pronounced compared to LC-MS/MS. | Can be significant and require careful management (e.g., use of internal standards, sample cleanup). |

| Cost (Instrument) | Generally lower than triple quadrupole LC-MS/MS systems. | Generally higher. |

Table 1: Quantitative Performance of Analytical Methods for Keto Acid Analysis

| Parameter | GC-MS (with derivatization) | LC-MS/MS |

| Linearity (r²) | > 0.99[1] | > 0.997[5] |

| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL[1] | 0.01 - 0.25 µM[5] |

| Limit of Quantification (LOQ) | 0.15 - 3.5 µg/mL[1] | 4.2 - 18 nM[6] |

| Accuracy (% Recovery) | 85% - 115%[1] | 96% - 109%[5] |

| Precision (%RSD) | < 15%[1] | < 10%[7] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol describes a robust method for the quantification of this compound in biological samples using GC-MS following a two-step derivatization process.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for plasma, serum, or urine samples.[4]

-

To 100 µL of the biological sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group.

-

Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. Ensure all water is removed as it can interfere with the derivatization reagents.[4]

2. Derivatization (Oximation followed by Silylation)

-

Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Seal the vial and incubate at 60°C for 60 minutes. This step derivatizes the ketone group.[8]

-

Silylation: After cooling to room temperature, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and incubate at 60°C for 30-60 minutes. This step derivatizes the carboxylic acid group.[1][2]

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysysiloxane, 30 m x 0.25 mm x 0.25 µm).[4]

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2]

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-550 for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples using LC-MS/MS, generally without the need for derivatization.[2][9]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of the biological sample (e.g., plasma, serum), add an internal standard (e.g., ¹³C-labeled this compound).

-

Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

2. LC-MS/MS Analysis

-

Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[2]

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Caption: GC-MS experimental workflow for this compound analysis.

Caption: LC-MS/MS experimental workflow for this compound analysis.

Caption: Metabolic context and signaling role of keto acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 8. benchchem.com [benchchem.com]

- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GC-MS Analysis of 5-Oxo-heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-heptanoic acid is a keto acid that may be of interest in various biological and chemical studies. Its analysis often requires a sensitive and specific method, for which Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited. However, due to its low volatility and the presence of both a ketone and a carboxylic acid functional group, direct analysis by GC-MS is not feasible. A chemical derivatization process is necessary to convert the analyte into a more volatile and thermally stable form. This document provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, following a two-step derivatization procedure involving methoximation and silylation.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the precise performance characteristics.

| Parameter | Expected Value |

| Retention Time (min) | Instrument and method dependent |

| Target Ions (m/z) for SIM | To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragments. |

| Internal Standard | Heptadecanoic acid-d33 |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 3.5 µg/mL |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., Heptadecanoic acid-d33)

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., plasma, urine, cell culture media)

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the sample (e.g., plasma), add a known amount of the internal standard solution.

-

Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group, which will improve extraction efficiency into an organic solvent.

-

Add 500 µL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean glass vial.

-

Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

-

Dry the pooled organic extract under a gentle stream of nitrogen gas at 30-40°C until complete dryness. Ensure all residual water is removed.

Two-Step Derivatization

This procedure should be performed in a moisture-free environment.

Step 1: Methoximation of the Ketone Group

-

Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the MeOx solution to the dried sample residue.

-

Cap the vial tightly and vortex briefly to dissolve the residue.

-

Incubate the mixture at 60°C for 60 minutes. This reaction converts the ketone group to a methoxime derivative, preventing tautomerization in the hot GC inlet.[1]

Step 2: Silylation of the Carboxylic Acid Group

-

After incubation, allow the vial to cool to room temperature.

-